molecular formula C20H32N4O3S B2562422 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1448027-95-9

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2562422
CAS No.: 1448027-95-9
M. Wt: 408.56
InChI Key: XTSFVEDJFWWKCP-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H32N4O3S and its molecular weight is 408.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides

Heterocyclic carboxamides, similar in structure to the specified compound, have been synthesized and evaluated as potential antipsychotic agents. These compounds were studied for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and their ability to antagonize specific behaviors in mice indicative of antipsychotic activity (Norman et al., 1996).

Development of Glycine Transporter-1 Inhibitors

The development of benzamide inhibitors targeting the glycine transporter-1 (GlyT-1) has involved the synthesis of compounds with a piperazine moiety, indicating a research interest in structures similar to the query compound. These inhibitors have shown potential in modulating neurotransmitter levels, with implications for treating neurological disorders (Cioffi et al., 2016).

Exploration of Serotonin Receptor Agonists

Benzamide derivatives with piperidine and piperazine rings have been synthesized as potent serotonin 4 (5-HT4) receptor agonists. These compounds have been evaluated for their effect on gastrointestinal motility, demonstrating the utility of such structures in developing therapeutics for gastrointestinal disorders (Sonda et al., 2003).

Hydrogen Bonding in Proton-Transfer Compounds

Research into the hydrogen bonding characteristics of proton-transfer compounds involving aliphatic nitrogen Lewis bases, including piperazine, has contributed to understanding the chemical behavior of structures similar to the query compound. This knowledge is crucial for designing molecules with desired properties and interactions (Smith et al., 2011).

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3S/c1-28(26,27)23-12-10-15(11-13-23)20(25)21-14-18-17-8-4-5-9-19(17)24(22-18)16-6-2-3-7-16/h15-16H,2-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSFVEDJFWWKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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